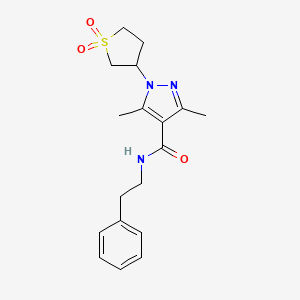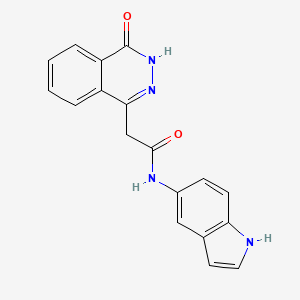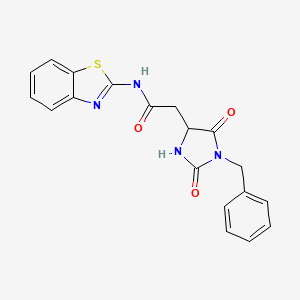![molecular formula C21H22N4O B11001191 N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001191.png)
N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure combines benzimidazole, indole, and acetamide moieties. Let’s break down its components:
Benzimidazole: A bicyclic heterocycle containing a benzene ring fused to an imidazole ring.
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.
Acetamide: A functional group consisting of an amide linked to an acetyl group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-methyl-1H-benzimidazole-5-carboxylic acid with 1-(propan-2-yl)-1H-indole-3-carboxylic acid, followed by amidation to form the final product.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., dichloromethane or dimethylformamide) and acid catalysts (such as sulfuric acid or p-toluenesulfonic acid). The reaction temperature and duration vary depending on the specific synthetic pathway.
Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods are proprietary. Large-scale manufacturing likely involves optimized processes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states of nitrogen and carbon.
Reduction: Reduction reactions can yield corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions may occur at the benzimidazole or indole positions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction leads to corresponding amines.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its effects.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H22N4O/c1-14(2)25-12-15(17-6-4-5-7-19(17)25)10-21(26)23-16-8-9-20-18(11-16)22-13-24(20)3/h4-9,11-14H,10H2,1-3H3,(H,23,26) |
InChI Key |
LCGNKMUFSHSGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11001129.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11001152.png)
methanone](/img/structure/B11001157.png)
![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11001173.png)

